

# In-Depth Technical Guide: Pharmacokinetic Profile of Oral SDI-118

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SDI-118** is an orally active, small molecule modulator of the synaptic vesicle glycoprotein 2A (SV2A), a protein that plays a crucial role in the regulation of synaptic transmission.[1][2][3] Developed by Syndesi Therapeutics, **SDI-118** is being investigated for its potential to treat cognitive impairment associated with various central nervous system disorders, including Alzheimer's Disease and major depressive disorder.[1][4][5] Unlike other SV2A ligands with anti-convulsant properties, **SDI-118** has shown pro-cognitive effects in preclinical models.[3] This document provides a comprehensive overview of the pharmacokinetic (PK) profile of oral **SDI-118**, compiled from data disclosed in early-phase clinical trials.

# Core Pharmacokinetic Profile Summary of Key Findings

Early clinical development has established that **SDI-118** possesses a favorable pharmacokinetic profile that supports a once-daily dosing regimen.[1][6][7] The compound exhibits linear pharmacokinetics, and its absorption is not significantly affected by food.[3][8] Following oral administration, **SDI-118** effectively penetrates the brain and demonstrates dose-proportional engagement with its target, SV2A.[3][8]

#### **Data from Phase I Clinical Trials**



The following tables summarize the available quantitative pharmacokinetic data from the first-in-human (FIH) single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **SDI-118** in Healthy Male Subjects

| Parameter               | Value                                 | Conditions/Notes                                 |
|-------------------------|---------------------------------------|--------------------------------------------------|
| Dose Range              | Up to 80 mg                           | Single oral doses.[3][8]                         |
| Tmax (median)           | 1.5 hours                             | Fasted state.[9]                                 |
| 4.0 hours               | Fed state (high-fat meal).[9]         |                                                  |
| Terminal Half-Life (t½) | 34 - 50 hours                         | Apparent mean terminal elimination half-life.[9] |
| Dose Proportionality    | Linear                                | Observed across the tested dose range.[3][8]     |
| Food Effect             | No significant impact on Cmax and AUC | Tmax was delayed.[3][8][9]                       |

Table 2: Target Engagement and Exposure-Response Relationship



| Parameter                               | Value                                   | Method/Notes                                                                         |
|-----------------------------------------|-----------------------------------------|--------------------------------------------------------------------------------------|
| Target                                  | Synaptic Vesicle Glycoprotein 2A (SV2A) |                                                                                      |
| IC50                                    | 13 nM                                   | In vitro radioligand binding assay using human recombinant SV2A.[2][3]               |
| EC50 for Target Occupancy               | ~25 ng/mL                               | Estimated plasma<br>concentration to achieve 50%<br>SV2A occupancy.[9]               |
| Predicted 90% Occupancy                 | ~200 ng/mL                              | Plasma concentration<br>predicted to result in ~90% of<br>maximal SV2A occupancy.[9] |
| Target Occupancy at Highest Tested Dose | > 95%                                   | Calculated SV2A occupancy at the highest dose in the MAD study.[1][7]                |

# Experimental Protocols First-in-Human, Single Ascending Dose (SAD) Study

This study was a randomized, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of **SDI-118**.

- Study Population: 32 healthy male subjects.[3][8]
- Dosing: Single ascending oral doses of up to 80 mg were administered.[3][8] The initial 0.3 mg dose was given as a liquid formulation, while subsequent doses (1 mg and higher) were administered as powder in capsules.[3]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of SDI-118.
- Food Effect Assessment: A subset of seven subjects participated in a food effect evaluation,
   where the pharmacokinetics of SDI-118 were compared under fasted and fed (high-fat meal)



conditions.[3][8]

 Target Engagement Assessment: Positron Emission Tomography (PET) imaging with the specific SV2A ligand [11C]-UCB-J was utilized in a cohort of eight subjects to quantify the occupancy of SV2A in the brain and its relationship with plasma drug concentrations.[3][8]
 [10]

### Multiple Ascending Dose (MAD) Study

This study aimed to evaluate the safety, tolerability, and pharmacokinetics of **SDI-118** following repeated administration.

- Study Population: Healthy young and elderly male and female participants.[1][4][7]
- Dosing Regimen: Multiple ascending doses were administered over a 14-day period.[1][4][7]
- Primary Endpoints: Safety, tolerability, and pharmacokinetics.

#### **Visualizations**

#### **Mechanism of Action: SV2A Modulation**

The following diagram illustrates the proposed mechanism of action for **SDI-118** at the presynaptic terminal.





Click to download full resolution via product page

Caption: High-level overview of **SDI-118**'s modulation of SV2A at the presynaptic terminal.

### **Experimental Workflow: First-in-Human SAD Study**



The diagram below outlines the key stages of the first-in-human single ascending dose clinical trial for **SDI-118**.



Click to download full resolution via product page

Caption: Workflow of the SDI-118 first-in-human single ascending dose (SAD) trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Syndesi Therapeutics Announces Positive Results From Two Additional Phase I Studies
   Of Its Novel SV2A modulator SDI-118 Fountain Healthcare Partners [fh-partners.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syndesi Therapeutics progresses development of SDI-118 for cognitive impairment and expands its series A financing | VIVES fund [vivesfund.com]
- 5. Syndesi Therapeutics announces commencement of dosing in clinical trial of SDI-118 in elderly subjects with cognitive impairment Fountain Healthcare Partners [fh-partners.com]
- 6. Syndesi Therapeutics announces successful completion of first-in-human Phase I study of novel SV2A modulator, SDI-118, in development for the treatment of cognitive impairment — Fountain Healthcare Partners [fh-partners.com]
- 7. Syndesi Therapeutics announces positive results from two additional Phase I studies of its novel SV2A modulator SDI-118, providing strong support for the initiation of further clinical trials in cognitive impairment | VIVES fund [vivesfund.com]
- 8. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ucbventures.com [ucbventures.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetic Profile of Oral SDI-118]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373101#pharmacokinetic-profile-of-oral-sdi-118]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com